Cas no 944401-55-2 (4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine)

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine structure
944401-55-2 structure
4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine
944401-55-2
C11H18BN3O2
235.090522289276
MFCD18072554
844636
52987906

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine Properties

Names and Identifiers

    • 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
    • 2-Pyrimidinamine, 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
    • [4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]amine
    • AK112765
    • 4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl]-pyrimidin-2-ylamine
    • 4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrimidin-2-ylamine
    • SYJMHOBGFXCKRG-UHFFFAOYSA-N
    • 6145AC
    • FCH2794291
    • AM807613
    • OR360325
    • AX8161633
    • 4-Methyl-2-aminopyrimidine-5-boronic acid pinacol ester
    • (2-AM
    • 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrimidinamine (ACI)
    • 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
    • C11H18BN3O2
    • 4-methyl-5-(4,4,5,5-tetramethyl(1,3,2-dioxaborolan-2-yl))pyrimidine-2-ylamine
    • MFCD18072554
    • AKOS016000282
    • 4-methyl-5-(4, 4,5,5-tetramethyl (1,3,2-dioxaborolan-2-yl))pyrimidine-2-ylamine
    • SB55508
    • SY104523
    • DS-5779
    • 2-Amino-4-methylpyrimidine-5-boronic acid pinacol ester
    • DTXSID50680997
    • 2-Amino-4-methylpyrimidin-5-boronic acid pinacol ester
    • 944401-55-2
    • SCHEMBL1114281
    • DB-010255
    • 4-methyl-5-(4,4,5,5-tetramethyl (1,3,2-dioxaborolan-2-yl))pyrimidine-2-ylamine
    • (2-AMINO-4-METHYLPYRIMIDIN-5-YL)BORONIC ACID PINACOL ESTER
    • 4-methyl-5-(4,4,5,5-tetramethyl (1,3,2-dioxaborolan-2-yl)) pyrimidine-2-ylamine
    • +Expand
    • MFCD18072554
    • SYJMHOBGFXCKRG-UHFFFAOYSA-N
    • 1S/C11H18BN3O2/c1-7-8(6-14-9(13)15-7)12-16-10(2,3)11(4,5)17-12/h6H,1-5H3,(H2,13,14,15)
    • N1C(N)=NC(C)=C(B2OC(C)(C)C(C)(C)O2)C=1

Computed Properties

  • 235.1492070g/mol
  • 1
  • 5
  • 1
  • 235.1492070g/mol
  • 17
  • 282
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 70.3

Experimental Properties

  • Slightly soluble in water.
  • 409.7±47.0 °C at 760 mmHg
  • 0.0±1.0 mmHg at 25°C
  • 201.6±29.3 °C
  • 1.11

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00IIMR-100mg
4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
944401-55-2 95%
100mg
$11.00 2024-04-19
A2B Chem LLC
AI63155-100mg
4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
944401-55-2 95%
100mg
$10.00 2024-07-18
Aaron
AR00IIV3-100mg
4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
944401-55-2 95%
100mg
$12.00 2024-07-18
abcr
AB332473-250 mg
2-Amino-4-methylpyrimidine-5-boronic acid pinacol ester, 95%; .
944401-55-2 95%
250mg
€230.90 2023-04-26
Alichem
A039002410-1g
4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
944401-55-2 95%
1g
$265.21 2023-08-31
Ambeed
A184040-100mg
4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
944401-55-2 95%
100mg
$13.0 2024-04-16
Apollo Scientific
OR360325-250mg
4-Methyl-2-aminopyrimidine-5-boronic acid, pinacol ester
944401-55-2 95+%
250mg
£91.00 2024-05-25
Chemenu
CM130224-100mg
4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
944401-55-2 95+%
100mg
$71 2021-08-05
Crysdot LLC
CD11007141-1g
4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
944401-55-2 95+%
1g
$282 2024-07-19
eNovation Chemicals LLC
D657146-1G
4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
944401-55-2 97%
1G
$305 2022-09-05

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Potassium acetate Solvents: 1,4-Dioxane ;  20 min, rt
1.2 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ;  18 h, rt → 115 °C
Reference
Discovery of Clinical Development Candidate GDC-0084, a Brain Penetrant Inhibitor of PI3K and mTOR
Heffron, Timothy P.; Ndubaku, Chudi O.; Salphati, Laurent; Alicke, Bruno; Cheong, Jonathan; et al, ACS Medicinal Chemistry Letters, 2016, 7(4), 351-356

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  20 min, rt; 18 h, rt → 115 °C
Reference
Preparation of dioxino- and oxazin-[2,3-d]pyrimidine PI3K inhibitors for treatment of cancer and other PI3K-mediated disorders
, World Intellectual Property Organization, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Potassium acetate Solvents: 1,4-Dioxane ;  20 min, rt
1.2 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ;  rt → 115 °C; 18 h, 115 °C
Reference
Preparation of tricyclic N-heteroaryl compounds as PI3K inhibitors for treatment of cancer
, World Intellectual Property Organization, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Potassium acetate Solvents: 1,4-Dioxane ;  20 min, rt
1.2 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ;  18 h, rt → 115 °C
Reference
Preparation of purine derivatives with PI3K inhibitory activity and methods of use thereof
, World Intellectual Property Organization, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  overnight, 85 °C
Reference
Deazapurines, thienopyrimidines and furopyrimidines as phosphoinositide 3-kinase inhibitors with a zinc binding moiety and their preparation and use in the treatment of diseases
, United States, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  overnight, 85 °C
Reference
Treatment of cancers having k-ras mutations using PI3 kinase and HDAC inhibitors and preparation of bifunctional thienopyrimidine compounds that inhibit both enzymes
, World Intellectual Property Organization, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Catalysts: Palladium chloride ,  1,1-Bis(diphenylphosphino)ferrocene Solvents: Dimethylformamide ;  15 min, 50 °C; 50 °C → rt
1.2 Reagents: Potassium acetate ;  16 h, 95 °C
Reference
Preparation of pyrimidine derivatives as inhibitors of phosphatidylinositol 3-kinase
, United States, , ,

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Potassium acetate Solvents: 1,4-Dioxane ;  15 min, rt
1.2 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ;  18 h, 115 °C; 115 °C → rt
Reference
Pyrimidine derivatives used as PI-3 kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer
, World Intellectual Property Organization, , ,

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  16 h, 115 °C
Reference
Mechanistic target of rapamycin signaling pathway inhibitors, therapeutic applications, and preparation
, World Intellectual Property Organization, , ,

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  18 h, 115 °C
Reference
Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for Treating Cancer
Burger, Matthew T.; Pecchi, Sabina; Wagman, Allan; Ni, Zhi-Jie; Knapp, Mark; et al, ACS Medicinal Chemistry Letters, 2011, 2(10), 774-779

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine Raw materials

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine Preparation Products

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine Suppliers

SHANG HAI LI CHEN SHANG MAO Co., Ltd.
Audited Supplier Audited Supplier
(CAS:944401-55-2)
XU NV SHI
15221998634
1986399151@qq.com

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:944401-55-2)4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine
A849237
99%
5g
339.0